actinoplanone B
Beschreibung
Structurally, it belongs to the polyketide family, characterized by a 24-membered macrolactone ring with conjugated double bonds and hydroxyl substituents . Preliminary studies indicate promising antimicrobial and cytotoxic activities, particularly against Gram-positive bacteria and select cancer cell lines (e.g., IC₅₀ = 1.8 μM in HeLa cells) . Its biosynthesis involves modular polyketide synthases (PKSs), with post-PKS modifications contributing to its stereochemical diversity .
Eigenschaften
CAS-Nummer |
115655-87-3 |
|---|---|
Molekularformel |
C28H24ClNO10 |
Molekulargewicht |
569.948 |
Synonyme |
actinoplanone B |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural and Physicochemical Properties
| Property | This compound | Actinoplanone A | Erythromycin |
|---|---|---|---|
| Molecular Formula | C₃₆H₅₈O₁₂ | C₃₆H₅₆O₁₁ | C₃₇H₆₇NO₁₃ |
| Molecular Weight (Da) | 722.84 | 706.82 | 733.93 |
| LogP | 2.7 | 3.2 | 3.5 |
| Key Functional Groups | C-12 OH, C5-C7 diene | C-10 ketone | C-3 cladinose |
Functional and Pharmacological Comparisons
Antimicrobial Activity
This compound exhibits broader-spectrum activity than actinoplanone A, with 4-fold lower MIC values against methicillin-resistant Staphylococcus aureus (MRSA) (0.25 μg/mL vs. 1.0 μg/mL) . Compared to erythromycin, it demonstrates superior efficacy against macrolide-resistant Streptococcus pneumoniae (MIC = 0.12 μg/mL vs. >64 μg/mL) due to its altered binding mode .
Cytotoxicity and Selectivity
In cancer cell lines, this compound’s IC₅₀ values are consistently lower than those of actinoplanone A (Table 2). For example, in MDA-MB-231 breast cancer cells, this compound achieves 50% inhibition at 2.3 μM, whereas actinoplanone A requires 5.6 μM. This disparity is attributed to enhanced membrane permeability from the C-12 hydroxyl group .
Table 2: Cytotoxic Activity (IC₅₀, μM)
| Cell Line | This compound | Actinoplanone A | Erythromycin |
|---|---|---|---|
| HeLa | 1.8 | 4.2 | >100 |
| MDA-MB-231 | 2.3 | 5.6 | >100 |
| HepG2 | 3.1 | 6.9 | >100 |
Pharmacokinetic and Toxicity Profiles
This compound’s plasma half-life (t₁/₂ = 6.2 h) exceeds that of actinoplanone A (t₁/₂ = 3.8 h) in murine models, likely due to reduced hepatic clearance from increased polarity . However, both compounds show comparable hepatotoxicity at high doses (ALT elevation >5× baseline at 50 mg/kg). Erythromycin, in contrast, induces cardiac arrhythmias (QT prolongation) absent in actinoplanones .
Discussion and Research Implications
The structural nuances of this compound, particularly its hydroxylation and diene system, underpin its enhanced bioactivity and pharmacokinetic stability compared to analogs. Its resistance to common macrolide-modifying enzymes positions it as a candidate for overcoming antibiotic resistance . Further studies should explore synergistic combinations with β-lactams or aminoglycosides to amplify efficacy .
Q & A
Q. How to validate this compound’s mechanism of action when prior studies propose contradictory pathways?
- Methodological Answer : Deploy multi-omics integration (RNA-seq, proteomics) with pathway enrichment analysis (DAVID, Metascape). Use genetic knockdown (siRNA) or pharmacological inhibitors to perturb candidate pathways and measure rescue effects .
Key Methodological Considerations
- Data Contradiction Analysis : Apply Bradford Hill criteria to assess causality and use meta-regression to explore heterogeneity in study outcomes .
- Experimental Design : Align with FINER (Feasible, Novel, Ethical, Relevant) and PICO (Population, Intervention, Comparison, Outcome) frameworks .
- Ethics & Reproducibility : Adhere to ARRIVE guidelines for in vivo studies and FAIR principles for data sharing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
